molecular formula C15H23NO2 B14005330 2-(4-Methoxyphenyl)-2-propylpentanamide CAS No. 19736-82-4

2-(4-Methoxyphenyl)-2-propylpentanamide

Katalognummer: B14005330
CAS-Nummer: 19736-82-4
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: LHLMNYJIVIWTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-2-propylpentanamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a propylpentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-propylpentanamide typically involves the reaction of 4-methoxybenzyl chloride with 2-propylpentanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-2-propylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-propylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

19736-82-4

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO2/c1-4-10-15(11-5-2,14(16)17)12-6-8-13(18-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H2,16,17)

InChI-Schlüssel

LHLMNYJIVIWTOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)(C1=CC=C(C=C1)OC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.